Ethyl 2-(2-fluoro-3-methoxyphenyl)-2-((methylsulfonyl)oxy)acetate
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Overview
Description
Ethyl 2-(2-fluoro-3-methoxyphenyl)-2-((methylsulfonyl)oxy)acetate is a synthetic organic compound that belongs to the class of esters This compound is characterized by the presence of a fluoro-substituted aromatic ring, a methoxy group, and a methylsulfonyl ester moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-fluoro-3-methoxyphenyl)-2-((methylsulfonyl)oxy)acetate typically involves several steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoro-3-methoxybenzene and ethyl bromoacetate.
Formation of Intermediate: The initial step involves the formation of an intermediate compound through a nucleophilic substitution reaction.
Sulfonylation: The intermediate is then subjected to sulfonylation using methylsulfonyl chloride in the presence of a base such as triethylamine.
Esterification: Finally, the esterification reaction is carried out to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-fluoro-3-methoxyphenyl)-2-((methylsulfonyl)oxy)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluoro and methoxy groups on the aromatic ring can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nucleophiles, and electrophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce alcohols.
Scientific Research Applications
Chemistry: It can be used as a building block in the synthesis of more complex molecules.
Biology: The compound may serve as a probe or ligand in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-(2-fluoro-3-methoxyphenyl)-2-((methylsulfonyl)oxy)acetate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(2-fluoro-3-methoxyphenyl)acetate: Lacks the methylsulfonyl group.
Ethyl 2-(3-methoxyphenyl)-2-((methylsulfonyl)oxy)acetate: Lacks the fluoro group.
Methyl 2-(2-fluoro-3-methoxyphenyl)-2-((methylsulfonyl)oxy)acetate: Has a methyl ester instead of an ethyl ester.
Uniqueness
This compound is unique due to the combination of its fluoro, methoxy, and methylsulfonyl ester groups
Properties
CAS No. |
1150560-60-3 |
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Molecular Formula |
C12H15FO6S |
Molecular Weight |
306.31 g/mol |
IUPAC Name |
ethyl 2-(2-fluoro-3-methoxyphenyl)-2-methylsulfonyloxyacetate |
InChI |
InChI=1S/C12H15FO6S/c1-4-18-12(14)11(19-20(3,15)16)8-6-5-7-9(17-2)10(8)13/h5-7,11H,4H2,1-3H3 |
InChI Key |
JTOHVUMIZMVEDL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=C(C(=CC=C1)OC)F)OS(=O)(=O)C |
Origin of Product |
United States |
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